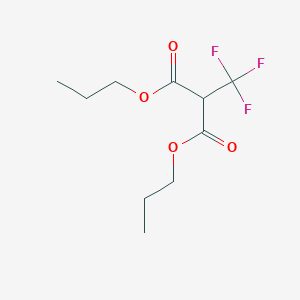

Dipropyl (trifluoromethyl)propanedioate

Description

Structure

3D Structure

Properties

CAS No. |

62935-29-9 |

|---|---|

Molecular Formula |

C10H15F3O4 |

Molecular Weight |

256.22 g/mol |

IUPAC Name |

dipropyl 2-(trifluoromethyl)propanedioate |

InChI |

InChI=1S/C10H15F3O4/c1-3-5-16-8(14)7(10(11,12)13)9(15)17-6-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

UMVYDGUTMYYJFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C(=O)OCCC)C(F)(F)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Trifluoromethyl Propanedioate Esters

Fundamental Reactivity of Malonate Esters in Carbon-Carbon Bond Formation

Malonate esters, such as dipropyl propanedioate, are foundational reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Their reactivity stems from the acidity of the α-protons located on the methylene (B1212753) carbon positioned between two carbonyl groups. The electron-withdrawing nature of the adjacent ester functionalities stabilizes the conjugate base, a carbanion known as an enolate, which can be readily formed by treatment with a suitable base.

Once generated, this nucleophilic enolate is a versatile intermediate for a variety of C-C bond-forming reactions. Key transformations include:

Alkylation: The malonate enolate readily participates in SN2 reactions with alkyl halides, leading to the formation of mono- or dialkylated malonic esters. This pathway is a cornerstone of the malonic ester synthesis for the preparation of carboxylic acids.

Michael Addition: As a soft nucleophile, the malonate enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This 1,4-addition reaction is a powerful tool for constructing more complex carbon skeletons.

Acylation: Reaction with acyl chlorides or anhydrides yields acylated malonate derivatives, which are precursors to β-keto esters after subsequent decarboxylation.

The synthetic utility of these reactions is often enhanced by a final decarboxylation step. Heating the alkylated or acylated malonic ester in the presence of acid typically leads to the loss of one of the ester groups as carbon dioxide, affording a substituted carboxylic acid or ketone. This fundamental reactivity profile provides a baseline for understanding the more complex behavior of their trifluoromethylated analogues.

Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Pathways

The introduction of a trifluoromethyl (-CF3) group onto the α-carbon of a malonate ester, as in dipropyl (trifluoromethyl)propanedioate, profoundly alters the molecule's reactivity. This is attributable to the unique electronic and steric properties of the -CF3 group. mdpi.com It is one of the most powerful electron-withdrawing groups in organic chemistry and possesses a steric demand comparable to an isopropyl group. nih.govnih.gov These characteristics significantly influence the reaction pathways compared to non-fluorinated malonate esters.

The primary influence of the trifluoromethyl group is its powerful inductive electron-withdrawing effect (-I effect), which dramatically impacts the acidity of the remaining α-proton.

Acidity: The -CF3 group significantly increases the acidity of the α-proton by stabilizing the resulting carbanion. acs.org The negative charge of the conjugate base is delocalized not only by the two adjacent carbonyl groups but also by the strong inductive pull of the trifluoromethyl substituent. This heightened acidity allows for deprotonation with weaker bases than those required for standard malonate esters. The stabilization of the carbanion is primarily an electronic effect, making the formation of the α-trifluoromethylated enolate more favorable. nih.gov

Nucleophilicity: The relationship between the -CF3 group and the nucleophilicity of the corresponding carbanion is more complex. While the electron-withdrawing nature of the group facilitates the formation of the carbanion, it also reduces its electron density and, consequently, its nucleophilicity. The high stability of the α-trifluoromethyl carbanion means it is less reactive towards electrophiles compared to a standard malonate enolate. This reduced reactivity can be a challenge in synthetic applications, sometimes requiring more reactive electrophiles or harsher reaction conditions to achieve desired transformations. uni-muenchen.de However, this stability can also be advantageous, as it can suppress unwanted side reactions. acs.org

The table below summarizes the contrasting effects of the -CF3 group on the properties of the malonate carbanion.

| Property | Influence of -CF3 Group | Rationale |

| Acidity of α-Proton | Increased | Strong inductive electron withdrawal (-I effect) stabilizes the conjugate base (carbanion). acs.org |

| Stability of Carbanion | Increased | The negative charge is delocalized across the ester groups and inductively stabilized by the -CF3 group. nih.gov |

| Nucleophilicity of Carbanion | Decreased | The same electronic effects that stabilize the carbanion also reduce its electron density and reactivity toward electrophiles. uni-muenchen.de |

Achieving stereochemical control in reactions that form or involve a trifluoromethylated stereocenter is a significant area of research. The steric bulk and unique electronic properties of the -CF3 group play a crucial role in directing the stereochemical outcome of reactions. In the context of (trifluoromethyl)propanedioate esters, enantioselective and diastereoselective transformations are critical for synthesizing optically active molecules.

For instance, organocatalytic Michael additions of malonates to β-trifluoromethyl enones have been developed. In some cases, high pressure is required to facilitate the 1,4-addition due to steric hindrance, but high enantioselectivity can be achieved using bifunctional tertiary amine–thiourea catalysts. acs.org The catalyst's chiral scaffold interacts with both the nucleophile and the electrophile to direct the approach, leading to the preferential formation of one enantiomer. The absolute configuration of the resulting adducts, containing a trifluoromethylated all-carbon quaternary stereocenter, has been confirmed through methods like X-ray crystallographic analysis. acs.org

The table below presents illustrative data from studies on stereocontrolled reactions.

| Reaction Type | Catalyst/Conditions | Substrate | Enantiomeric Excess (ee) | Reference |

| Michael Addition | Chiral Thiourea Organocatalyst / 10 kbar pressure | β-Trifluoromethyl β,β-Disubstituted Enone | 93% | acs.org |

| Michael Addition | Chiral Thiourea Organocatalyst / 10 kbar pressure | β-Trifluoromethyl Chalcone Analogue | 92% | acs.org |

Cycloaddition Reactions and Annulation Pathways

(Trifluoromethyl)propanedioate esters and their derivatives are valuable partners in cycloaddition and annulation reactions for the construction of fluorine-containing heterocyclic and carbocyclic systems. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity and regioselectivity of these transformations. nih.gov

One prominent example is the [3+2] cycloaddition reaction. Trifluoromethylated N-acylhydrazones, acting as 1,3-dipoles under basic conditions, can react with dipolarophiles like dimethyl maleate (B1232345) to yield highly substituted trifluoromethylated pyrazolidines. researchgate.net This approach provides a direct route to complex N-heterocycles that are of interest for their potential biological activity. researchgate.net Similarly, these 1,3-dipoles can react with nitroolefins under phase-transfer catalysis to afford other pyrazolidine (B1218672) derivatives. rsc.org

These reactions demonstrate the utility of trifluoromethylated building blocks in constructing complex ring systems. The presence of the CF3 group often governs the electronic nature of the reactants, enabling cycloadditions that might be less efficient with non-fluorinated analogues.

Metal-Catalyzed Transformations and Ligand Effects

Transition metal catalysis offers a powerful platform for the functionalization of (trifluoromethyl)propanedioate esters. The development of metal-catalyzed C-CF3 bond formation has been a major focus in organofluorine chemistry. nih.govrsc.org Palladium, copper, and other transition metals are frequently employed to catalyze cross-coupling and other transformations. beilstein-journals.org

For example, palladium-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF3 source like (trifluoromethyl)triethylsilane (TESCF3) has been reported. beilstein-journals.org The success of these reactions is highly dependent on the choice of ligand. Sterically hindered phosphine (B1218219) ligands, such as BrettPhos, have been shown to facilitate the crucial reductive elimination step, leading to the formation of the aryl-CF3 bond from a Pd(II) intermediate. beilstein-journals.org A proposed catalytic cycle often involves the formation of a Pd(II)(aryl)(CF3) complex, which, after a two-electron oxidation to a Pd(IV) species, undergoes reductive elimination to yield the product and regenerate the catalyst. d-nb.infonih.gov

The electronic properties and steric bulk of the ligands are critical in stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination, thereby controlling the efficiency and selectivity of the catalytic cycle.

| Metal Catalyst | Ligand Type | Reaction Type | Role of Ligand | Reference |

| Palladium | Hindered Phosphine (e.g., BrettPhos) | Aryl Trifluoromethylation | Facilitates the reductive elimination step from the Pd(II) or Pd(IV) center. | beilstein-journals.orgnih.gov |

| Copper | Various N- and P-based ligands | C-H Trifluoromethylation | Modulates the reactivity and stability of the Cu-CF3 intermediates. | rsc.org |

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and characterizing the intermediates involved in transformations of (trifluoromethyl)propanedioate esters is crucial for reaction optimization and the design of new synthetic methods. Mechanistic studies often combine experimental techniques with computational analysis, such as Density Functional Theory (DFT) calculations.

In the context of metal-catalyzed trifluoromethylation, significant effort has been dedicated to elucidating the mechanism of C-CF3 bond-forming reductive elimination from palladium centers. Studies have investigated whether the elimination proceeds from a Pd(II) or a high-valent Pd(IV) intermediate. Experimental and computational evidence suggests that for certain systems, the reaction proceeds through a Pd(IV) intermediate. nih.gov For example, the reaction of a Pd(II)-aryl complex with an electrophilic fluorinating reagent can generate a stable Pd(IV)(aryl)(CF3) complex, which can be characterized spectroscopically. nih.gov

DFT calculations have been used to probe the transition state of the aryl-CF3 bond formation, revealing that the process can involve the CF3 group acting as an electrophile and the aryl ligand as a nucleophile. nih.gov Such computational insights are invaluable for rationalizing observed reactivity and for designing more efficient catalytic systems, for instance, by modifying ligands to lower the activation barrier for the reductive elimination step. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis of Dipropyl Trifluoromethyl Propanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy provides unparalleled insight into the molecular framework of Dipropyl (trifluoromethyl)propanedioate by mapping the chemical environments of its constituent protons, carbons, and fluorine atoms.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the propyl ester groups and the methine proton at the C2 position. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and trifluoromethyl groups.

The two propyl groups are chemically equivalent, simplifying the spectrum. The protons of the propyl chain exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the ester oxygen. The methine proton (CH) at the central carbon is expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₂CH₃ | ~ 4.2 | Triplet | ~ 6.7 |

| -OCH₂CH₂CH₃ | ~ 1.7 | Sextet | ~ 7.0 |

| -OCH₂CH₂CH₃ | ~ 0.9 | Triplet | ~ 7.4 |

This interactive data table provides predicted values based on analogous compounds.

¹³C NMR Chemical Shift Assignment and Carbon Connectivity

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct carbon signals are expected. The carbonyl carbons of the ester groups will appear significantly downfield. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 165 |

| -OCH₂- | ~ 68 |

| -CH(CF₃)- | ~ 55 (quartet) |

| -CH₂CH₃ | ~ 22 |

| -CH₃ | ~ 10 |

This interactive data table provides predicted values based on analogous compounds.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. nih.govwikipedia.org In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal will be a doublet due to coupling with the adjacent methine proton. The chemical shift of the CF₃ group is sensitive to its electronic surroundings and typically appears in a characteristic region of the ¹⁹F NMR spectrum. wikipedia.orgresearchgate.net

Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

This interactive data table provides predicted values based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons of the propyl chains. For instance, the OCH₂ protons would show a cross-peak with the adjacent CH₂ protons, which in turn would show a correlation with the terminal CH₃ protons. A correlation between the methine proton and the fluorine atoms would also be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, linking the OCH₂ proton signal to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between carbons and protons. Key correlations would include the carbonyl carbons with the OCH₂ protons and the methine proton. The methine proton would also show a correlation to the carbon of the CF₃ group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to be dominated by absorptions corresponding to the ester and trifluoromethyl groups.

A strong absorption band in the IR spectrum is anticipated in the region of 1740-1760 cm⁻¹ due to the C=O stretching vibration of the ester groups. orgchemboulder.com The C-O stretching vibrations of the ester will likely appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com

The trifluoromethyl group is characterized by strong C-F stretching vibrations, which are typically observed in the region of 1100-1350 cm⁻¹. ias.ac.in Bending and rocking vibrations of the CF₃ group are expected at lower frequencies. bjp-bg.com

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1740 - 1760 |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

This interactive data table provides predicted values based on analogous compounds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. The molecular ion peak (M⁺) for this compound would confirm its molecular formula.

The fragmentation of the molecule under electron ionization (EI) is expected to proceed through several characteristic pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR). For this compound, the loss of a propoxy radical (-OCH₂CH₂CH₃) or a propyl radical (-CH₂CH₂CH₃) would be expected.

The presence of the trifluoromethyl group will also influence the fragmentation. A prominent peak corresponding to the loss of the CF₃ radical is anticipated. fluorine1.ru Rearrangement reactions, such as McLafferty rearrangement, might also occur, leading to the elimination of propene.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity of Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 43]⁺ | Loss of Propyl Radical (C₃H₇) |

| [M - 59]⁺ | Loss of Propoxy Radical (OC₃H₇) |

| [M - 69]⁺ | Loss of Trifluoromethyl Radical (CF₃) |

This interactive data table provides predicted values based on analogous compounds.

X-ray Crystallography for Solid-State Structural Resolution

For this compound, a successful X-ray crystallographic analysis would provide invaluable data. It would allow for the precise measurement of the bond lengths and angles involving the trifluoromethyl group, the propanedioate backbone, and the propyl ester groups. Furthermore, it would reveal the molecule's packing arrangement within the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Hypothetical Crystallographic Data for this compound

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a format similar to the table below. The values presented here are purely illustrative to demonstrate the type of information obtained from such an experiment.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Conformational Analysis and Chiral Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, numerous conformations are possible due to the rotation around the various carbon-carbon and carbon-oxygen single bonds.

The presence of the bulky and highly electronegative trifluoromethyl group would significantly influence the conformational preferences of the molecule. nih.gov Steric hindrance between the trifluoromethyl group and the propyl ester groups would likely lead to specific favored conformations that minimize these unfavorable interactions. Computational modeling, a common tool in conformational analysis, could predict the relative energies of different conformers and identify the most stable, low-energy arrangements.

Chiral Considerations

Chirality is a geometric property of some molecules that makes them non-superimposable on their mirror images. mdpi.com A common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, the central carbon atom of the propanedioate backbone is bonded to a hydrogen atom, a trifluoromethyl group (-CF₃), and two identical ester groups (-COOCH₂CH₂CH₃). Because two of the substituents on this central carbon are identical, the molecule is achiral . It does not have a stereocenter and therefore does not exist as a pair of enantiomers. The molecule possesses a plane of symmetry that bisects the trifluoromethyl and hydrogen groups and the two ester functionalities. Therefore, considerations of enantiomeric resolution or specific optical rotation are not applicable to this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comaps.org By solving the Kohn-Sham equations, DFT can determine the electron density and, from this, derive the energy and other properties of the system. mdpi.com For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. cnr.itmdpi.com

This optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the minimum energy. mdpi.com Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used for such calculations as they provide a good balance between accuracy and computational cost. nih.govresearchgate.net The optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between the dipropyl ester groups and the trifluoromethyl group.

From the optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The MEP map reveals regions of positive and negative electrostatic potential on the molecular surface, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Geometric Parameters of this compound from DFT Calculations This table presents illustrative data that could be obtained from DFT calculations.

| Parameter | Value |

|---|---|

| C-C (backbone) bond length | ~1.53 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| C-CF3 bond length | ~1.51 Å |

| C-F bond length | ~1.35 Å |

| O=C-C bond angle | ~120° |

| C-O-C (ester) bond angle | ~117° |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, providing a means to interpret and verify experimental spectra. jocpr.com For this compound, these calculations can predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. Theoretical IR spectra can be calculated from the optimized geometry by computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations yield the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. Quantum chemical calculations can predict NMR chemical shifts by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data that could be generated through quantum chemical calculations.

| Spectroscopic Property | Predicted Value/Range | Assignment |

|---|---|---|

| IR Frequency (C=O stretch) | ~1740-1760 cm⁻¹ | Ester carbonyl group |

| IR Frequency (C-F stretch) | ~1100-1300 cm⁻¹ | Trifluoromethyl group |

| ¹H NMR Chemical Shift (CH₂) | ~4.2 ppm | Methylene group adjacent to ester oxygen |

| ¹³C NMR Chemical Shift (C=O) | ~165 ppm | Ester carbonyl carbon |

| ¹⁹F NMR Chemical Shift (CF₃) | ~ -70 ppm | Trifluoromethyl group |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of this compound. mdpi.complos.org

These simulations can reveal how the propyl chains and the trifluoromethyl group rotate and flex under various conditions, such as in different solvents or at different temperatures. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its shape can influence its binding affinity and biological activity. The results of MD simulations can be analyzed to identify the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior.

Analysis of Reaction Energetics and Transition States

Quantum chemical calculations can be used to explore the potential energy surfaces of chemical reactions involving this compound. jocpr.com This allows for the determination of reaction energetics, including the energies of reactants, products, and intermediates, as well as the identification of transition states. rsc.org

By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. This is vital for predicting reaction rates and understanding reaction mechanisms at a molecular level. For example, the hydrolysis of the ester groups in this compound could be studied to understand its stability in aqueous environments.

Investigation of Non-Covalent Interactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group has unique electronic properties that enable it to participate in various non-covalent interactions. mdpi.com Due to the high electronegativity of the fluorine atoms, the carbon atom of the -CF₃ group can become electron-deficient, allowing it to act as an electrophile. nih.gov Conversely, the fluorine atoms can act as weak hydrogen bond acceptors. nih.gov

Computational methods can be used to investigate these non-covalent interactions, such as halogen bonds, hydrogen bonds, and dipole-dipole interactions, between this compound and other molecules. nih.govmdpi.com Understanding these interactions is important as they can play a significant role in the molecule's physical properties, such as its boiling point and solubility, as well as its interactions in biological systems. nih.govunimi.it The ability of the trifluoromethyl group to engage in these interactions can influence how the molecule is recognized and binds to biological targets. nih.gov

Conclusion

Dipropyl (trifluoromethyl)propanedioate stands as a representative of a highly functional and synthetically valuable class of organofluorine compounds. While direct research on this specific ester is limited, its synthesis and reactivity can be confidently inferred from the well-established chemistry of its analogs and the foundational principles of malonate and trifluoromethyl chemistry. Its significance lies in its potential as a versatile building block for the strategic introduction of the trifluoromethyl group into complex molecules, a key objective in the design of modern pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on streamlining its synthesis and exploring its utility in constructing novel, high-value fluorinated compounds.

Research Applications of Dipropyl Trifluoromethyl Propanedioate in Advanced Organic Synthesis and Fluorinated Building Blocks

Utilization as a Synthetic Synthon for Complex Fluorinated Scaffolds

Dipropyl (trifluoromethyl)propanedioate is poised to be a versatile synthetic synthon for the construction of intricate fluorinated molecules. Malonates are well-established precursors in organic synthesis, primarily due to the acidity of the α-proton, which allows for easy deprotonation and subsequent alkylation or acylation reactions. The presence of the electron-withdrawing trifluoromethyl group is expected to further enhance the acidity of this proton, facilitating its use in carbon-carbon bond formation under milder conditions.

This enhanced reactivity can be harnessed to introduce the trifluoromethyl-malonate unit into a variety of molecular frameworks, paving the way for the synthesis of complex fluorinated scaffolds. For instance, it can serve as a key building block in the synthesis of fluorinated analogues of natural products or other biologically active compounds. The general synthetic utility is highlighted in the following representative scheme:

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Application |

| This compound | Alkyl Halide | Sodium Hydride | Alkylated trifluoromethyl-malonate | Synthesis of fluorinated carboxylic acids |

| This compound | Acyl Chloride | Pyridine | Acylated trifluoromethyl-malonate | Synthesis of fluorinated β-ketoesters |

| This compound | Aldehyde/Ketone | Piperidine | Knoevenagel condensation product | Precursor to fluorinated alkenes |

This table presents potential reactions based on the known reactivity of malonate esters.

Development of New Fluoroorganic Methodologies

The unique electronic properties of this compound make it an interesting substrate for the development of novel fluoroorganic methodologies. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of reactions, leading to new synthetic transformations. For example, its use in asymmetric synthesis could lead to the development of methods for producing chiral fluorinated compounds, which are of high interest in medicinal chemistry.

Research in this area could focus on transition-metal-catalyzed reactions where the trifluoromethyl group can act as a directing group or influence the electronic properties of the catalytic intermediate. The development of such methodologies would expand the toolbox of synthetic chemists for the precise introduction of fluorine into organic molecules.

Role in Bioisosteric Replacement Strategies in Chemical Research

Bioisosteric replacement is a crucial strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. spirochem.com The trifluoromethyl group is a well-known bioisostere for several functional groups, including the methyl, ethyl, and isopropyl groups, as well as more polar groups like the nitro group. nih.govelsevierpure.comresearchgate.net

This compound can serve as a precursor for introducing the trifluoromethyl group as a bioisosteric replacement. For example, it can be used to synthesize molecules where a trifluoromethyl group replaces a less desirable functionality, potentially leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The substitution of a nitro group with a trifluoromethyl group, for instance, has been shown to result in compounds with greater potency and better in vitro metabolic stability. nih.govelsevierpure.com

Precursor for the Synthesis of Novel Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of fluorine into these scaffolds can significantly modulate their biological activity. researchgate.net this compound is a promising precursor for the synthesis of a variety of novel fluorinated heterocyclic compounds.

The malonate functionality can be readily transformed into various heterocyclic systems through condensation reactions with dinucleophiles. For example, reaction with urea, thiourea, or guanidine (B92328) can yield fluorinated barbiturates, thiobarbiturates, or related pyrimidine (B1678525) derivatives. Similarly, condensation with hydrazines can lead to fluorinated pyrazolones. The presence of the trifluoromethyl group in these heterocycles is expected to impart unique biological properties.

| Dinucleophile | Resulting Heterocycle | Potential Application |

| Urea | Trifluoromethyl-substituted barbituric acid | CNS depressants, anticonvulsants |

| Thiourea | Trifluoromethyl-substituted thiobarbituric acid | Anesthetics, hypnotics |

| Hydrazine | Trifluoromethyl-substituted pyrazolone | Analgesics, anti-inflammatory agents |

| 1,2-Diaminobenzene | Trifluoromethyl-substituted benzodiazepine (B76468) precursor | Anxiolytics, muscle relaxants |

This table provides illustrative examples of potential heterocyclic syntheses.

Applications in the Functionalization of Aliphatic and Aromatic Systems

This compound can be employed in the functionalization of both aliphatic and aromatic systems. The activated methylene (B1212753) group can participate in Michael addition reactions with α,β-unsaturated compounds, allowing for the introduction of the trifluoromethyl-malonate moiety into aliphatic chains.

Furthermore, the derived carbanion can be used in nucleophilic aromatic substitution reactions with electron-deficient aromatic systems. This provides a route to arylated trifluoromethyl-malonates, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, intermediates like sodium 2-[3-(trifluoromethyl)phenyl]propanedioate are used in the synthesis of mesoionic pesticides. google.com This highlights the industrial relevance of such functionalized aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.